Ethyl 5-bromomethyl-2-fluorobenzoate
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Overview
Description
Ethyl 5-bromomethyl-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.088 g/mol . This compound is a derivative of benzoic acid and contains both bromine and fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromomethyl-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and esterification of appropriate precursors. One common method involves the bromination of 2-fluorotoluene to obtain 5-bromomethyl-2-fluorotoluene, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromomethyl-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Scientific Research Applications
Ethyl 5-bromomethyl-2-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromomethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can lead to the inhibition or activation of biological pathways, depending on the nature of the target . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research and development .
Comparison with Similar Compounds
Ethyl 5-bromomethyl-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-5-fluorobenzoate: Similar in structure but with the bromine and fluorine atoms in different positions, leading to different reactivity and applications.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 5-bromomethyl-3-fluorobenzoate:
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3 |
InChI Key |
DSVNVMRZZVJZDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CBr)F |
Origin of Product |
United States |
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